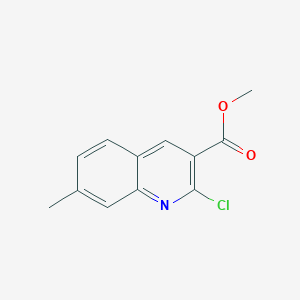

3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester

Description

3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester is a synthetic quinoline derivative characterized by a chlorine atom at position 2, a methyl group at position 7, and a methyl ester functionalizing the carboxylic acid at position 2. Quinoline derivatives are widely studied for their pharmacological properties, particularly as antimicrobial agents and enzyme inhibitors .

Properties

IUPAC Name |

methyl 2-chloro-7-methylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-3-4-8-6-9(12(15)16-2)11(13)14-10(8)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECSURWXPSUMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501186371 | |

| Record name | 3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788042-64-7 | |

| Record name | 3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788042-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester typically involves the reaction of 2-chloro-7-methylquinoline-3-carboxylic acid with methanol in the presence of a catalyst. Common catalysts used in this reaction include piperidine, pyridine, and triethylamine . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester has several scientific research applications:

Biology: Quinoline derivatives are known for their antimicrobial and anticancer properties. This compound may be used in the development of new therapeutic agents.

Medicine: Research into the pharmacological activities of this compound could lead to the discovery of new drugs for treating various diseases.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester involves its interaction with specific molecular targets. Quinoline derivatives often target enzymes and receptors involved in critical biological pathways. For example, they may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers

- 4-Chloro-6-Methylquinoline-7-Carboxylic Acid Methyl Ester (CAS 2367006-51-5): Differs in substituent positions (4-Cl, 6-Me, 7-COOCH₃ vs. 2-Cl, 7-Me, 3-COOCH₃). Molecular weight: 235.67 . Positional isomerism significantly impacts biological activity; for example, the 7-carboxylic acid group may alter target binding compared to the 3-carboxylic acid .

- 7-Chloro-3-Methylquinoline-8-Carboxylic Acid (Quinmerac): Substitutions at positions 7-Cl, 3-Me, and 8-COOH. Used as a herbicide, highlighting how minor positional changes shift applications from pharmaceuticals to agrochemicals .

Ester Variants

- Methyl esters generally exhibit higher solubility in polar solvents, which may enhance absorption .

Pharmacological Activity

Antibacterial Agents

- Fluoroquinolones (e.g., Norfloxacin, Moxifloxacin): Feature fluorine at position 6 and piperazinyl groups at position 7, enhancing Gram-positive bacterial coverage . The target compound lacks fluorine but includes a methyl ester, which may reduce bacterial resistance compared to fluoroquinolones .

1-Cyclopropyl-7-Amine-6-Hydroxy-8-Chloro Derivatives :

Physicochemical Properties

- Thermal Stability : Methyl esters (e.g., target compound) typically decompose at lower temperatures (~175–180°C) compared to ethyl esters or nitro-substituted derivatives (e.g., 256–257°C in ).

- Solubility : Methyl esters (target compound) are more polar than ethyl esters, enhancing aqueous solubility .

Biological Activity

Overview

3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives are extensively studied in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer properties.

- Molecular Formula : C₁₁H₈ClNO₂

- Molecular Weight : 235.66 g/mol

- CAS Number : 1788042-64-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Quinoline derivatives often inhibit enzymes and receptors involved in critical biological pathways, such as:

- Topoisomerases : Essential for DNA replication and cell division, inhibition can lead to anticancer effects.

- Cholesteryl Ester Transfer Protein (CETP) : Some quinoline derivatives have been identified as CETP inhibitors, which can influence lipid metabolism and cardiovascular health .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis and screening of various quinoline derivatives against gram-negative bacteria and Staphylococcus aureus, showing promising results in vitro .

Anticancer Activity

Quinoline derivatives have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of topoisomerases or other critical pathways .

Study on CETP Inhibition

A series of quinoline derivatives were synthesized and tested for their ability to inhibit CETP. Compounds derived from quinoline structures showed varying degrees of inhibition, with some achieving up to 80% inhibition at specific concentrations. This suggests potential applications in managing cholesterol levels and cardiovascular diseases .

| Compound | Inhibition (%) |

|---|---|

| 10 | 30.0 ± 1.2 |

| 11 | 34.2 ± 0.7 |

| 24 | 80.1 ± 1.3 |

| Dalcetrapib (control) | 82.5 ± 2.0 |

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Antimicrobial | Different functional groups |

| 7-Chloro-3-methyl-8-quinolinecarboxylic acid | Herbicidal properties | Application in agriculture |

| Indole Derivatives | Antimicrobial/anticancer | Structural differences but similar activities |

Q & A

Basic Synthesis: What are the established synthetic routes for 3-quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester?

The compound is synthesized via the Vilsmeier-Haack reaction , a widely used method for introducing formyl or acyl groups into aromatic systems. demonstrates its application in synthesizing 2-chloro quinoline-3-carbaldehyde derivatives, which can be further functionalized. Key steps include:

- Reacting substituted anilines with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form the quinoline backbone .

- Subsequent esterification or alkylation to introduce the methyl ester group.

Alternative reagents like MSCL-DMF/DMAC () may improve yield by optimizing chlorination and formylation steps.

Advanced Synthesis: How can researchers optimize reaction conditions to address low yields in quinoline derivatives?

Optimization involves systematic variation of parameters:

- Temperature and solvent : Higher temperatures (80–100°C) in DMF enhance reactivity, while polar aprotic solvents stabilize intermediates .

- Catalyst loading : POCl₃ stoichiometry (1.5–2.0 equivalents) minimizes side reactions like over-chlorination .

- Workup protocols : Neutralization with aqueous NaHCO₃ followed by column chromatography improves purity .

Table-based approaches (e.g., Design of Experiments) are recommended to identify interactions between variables .

Basic Biological Activity: What in vitro assays are suitable for evaluating antimicrobial activity of this compound?

highlights Schiff base derivatization followed by antimicrobial testing. Methodological steps include:

- Derivative synthesis : Reacting the quinoline aldehyde with primary amines to form Schiff bases.

- Agar diffusion assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC determination : Using broth dilution methods to quantify inhibitory concentrations.

Controls should include reference antibiotics (e.g., ampicillin) and solvent-only blanks .

Advanced Biological Activity: How can researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from:

- Structural analogs : Subtle substituent changes (e.g., methyl vs. ethyl esters) alter lipophilicity and membrane permeability. Compare analogs from and .

- Assay variability : Standardize protocols (e.g., CLSI guidelines) and replicate experiments across labs.

- Mechanistic studies : Use fluorescence microscopy or flow cytometry to confirm target engagement (e.g., membrane disruption vs. enzyme inhibition) .

Basic Characterization: What spectroscopic techniques are critical for structural elucidation?

- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl ester at δ ~3.9 ppm) and confirms quinoline ring substitution patterns .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 249.05 g/mol for C₁₂H₁₁ClNO₃) .

- IR spectroscopy : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

Advanced Stability: How to assess the compound’s stability under varying storage conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.

- HPLC monitoring : Track degradation products under accelerated conditions (e.g., 40°C/75% RH for 6 months).

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation ( recommends dark, dry storage) .

Advanced Applications: What role does this compound play in synthesizing pharmaceutical intermediates?

It serves as a precursor for HIV protease inhibitors () and fluoroquinolone antibiotics ( ). Key applications:

- Functionalization : Introduce piperazinyl or cyclopropyl groups via nucleophilic substitution (e.g., Elvitegravir synthesis in ).

- Chiral resolution : Use enantiopure auxiliaries (e.g., (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine) to isolate active stereoisomers .

Advanced Data Analysis: How to interpret conflicting computational vs. experimental solubility data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.